molecular formula C7H14ClNO3 B13498158 (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride

(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride

Cat. No.: B13498158
M. Wt: 195.64 g/mol
InChI Key: ISXQMVZLBLXIDJ-GEMLJDPKSA-N
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Description

(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochlorideis a chiral amino acid derivative featuring a propanoic acid backbone substituted with an oxolane (tetrahydrofuran) ring at the β-carbon. Its molecular formula isC₇H₁₄ClNO₃, with a molecular weight of195.65–231.66 g/mol(exact values vary by source) and a CAS registry numberEN300-27719518 . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(2S)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1

InChI Key

ISXQMVZLBLXIDJ-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@H](OC1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Ring-Chain Transformation from Carboxy Lactams

A prominent method involves ring-chain transformation of carboxy lactams to generate the target amino acid with high stereoselectivity. This approach, elaborated in a 2005 study, employs cyclization reactions of lactam precursors to form the oxolane ring attached to the amino acid backbone.

Key Steps:

  • Starting from chiral or racemic carboxy lactams.
  • Ring-opening and subsequent cyclization under controlled conditions.
  • Stereoselective control achieved via chiral auxiliaries or catalysts.

Advantages:

  • High stereoselectivity.
  • Good yields (~62-82%) for derivatives.
  • Compatibility with various substituents on the aromatic or heterocyclic rings.

Asymmetric Synthesis via Chiral Auxiliaries or Catalysts

Another prevalent method involves asymmetric synthesis utilizing chiral auxiliaries such as N-Boc-protected amino acids or chiral catalysts (e.g., phase-transfer catalysts, chiral Lewis acids). These methods facilitate enantioselective formation of the amino acid with the desired stereochemistry.

Typical Procedure:

  • Protection of amino groups.
  • Stereoselective addition to aldehyde or ketone precursors.
  • Cyclization to form the oxolane ring.
  • Deprotection to yield the free amino acid.

Ring-Closure Reactions from Heterocyclic Precursors

Synthesis can also proceed via heterocyclic intermediates, such as pyrazolyl or pyridyl derivatives, which undergo ring-closure reactions to form the oxolane ring attached to the amino acid backbone. These pathways often involve hydrazine or hydrazone intermediates, as described in heterocyclic chemistry literature.

Specific Synthetic Routes

Route from Protected Amino Acid Derivatives

Based on the Vulcanchem data, a typical route involves:

  • Starting with a protected amino acid derivative, such as N-Boc-alanine.
  • Functionalization at the amino group to introduce the oxolane moiety via nucleophilic substitution or cyclization.
  • Deprotection and salt formation with hydrochloric acid to produce the hydrochloride salt.

Table 1: Typical Starting Materials and Reagents

Step Reagents Conditions Purpose
1 N-Boc-alanine DCC, DMAP Activation of carboxyl group
2 2-S-oxolanyl derivatives Cyclization conditions Formation of oxolane ring
3 HCl Aqueous acid Salt formation as hydrochloride

Ring-Chain Transformation from Carboxy Lactams

The synthesis described in the 2005 Tetrahedron paper involves:

  • Conversion of a carboxy lactam to an amino acid via ring-chain transformation.
  • Use of ring-opening agents under basic or acidic conditions.
  • Stereocontrol via chiral catalysts or auxiliaries.

Flowchart of the Process:

Carboxy lactam → Ring-opening → Intermediate amino acid precursor → Cyclization → (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid → Hydrochloride salt

Synthesis via Hydrazine and Heterocyclic Precursors

In the synthesis of related heterocyclic amino acids, hydrazine derivatives are reacted with aldehydes or ketones to form pyrazolyl intermediates, which undergo ring closure to form the oxolane ring attached to amino acids.

Purification and Salt Formation

Post-synthesis, the amino acid is purified via:

  • Reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Crystallization from suitable solvents.
  • Salt formation with hydrochloric acid to produce the hydrochloride salt, ensuring stability and solubility.

Note: The hydrochloride salt is typically obtained by treating the free amino acid with excess HCl in aqueous solution, followed by crystallization.

Summary of Key Data and Findings

Method Starting Material Key Reactions Yield Stereoselectivity References
Ring-chain transformation Carboxy lactams Ring-opening, cyclization 62-82% High ,
Chiral auxiliary catalysis Protected amino acids Asymmetric addition, cyclization Variable Enantioselective ,
Heterocyclic intermediates Hydrazines, aldehydes Hydrazone formation, ring closure Variable Moderate ,

Chemical Reactions Analysis

Types of Reactions

(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Stereoisomeric Variants: Oxolane Substitution

  • (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride (CAS: EN300-27735524) Key Difference: The oxolane substituent has (2R) stereochemistry instead of (2S). Impact: Altered spatial arrangement may affect binding to chiral targets (e.g., enzymes or receptors).

Heterocyclic Ring Variations

  • (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 1393524-16-7) Structure: Features a six-membered oxane (tetrahydropyran) ring at the 4-position instead of a five-membered oxolane. Impact: The larger ring size increases conformational flexibility and may alter lipophilicity. Applications in drug discovery differ due to varied steric and electronic profiles .

Aromatic and Functional Group Modifications

  • (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (CAS: 2137036-84-9) Structure: Contains a rigid phenyl diazenyl group instead of oxolane. Impact: The azo group introduces planarity and UV activity, making it suitable for photodynamic applications. However, reduced solubility compared to oxolane derivatives may limit biological uptake .
  • (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS: 132732-79-7) Structure: Substituted with a fluorinated phenolic group. Impact: Fluorine enhances metabolic stability and membrane permeability. The hydroxyl group increases acidity (pKa ~2.5–3.0), influencing ionization under physiological conditions .

Simplified Analogues and Salts

  • (2R)-3-chloro-2-hydroxypropanoic acid (CAS: 61505-41-7) Structure: A chloro-hydroxy derivative lacking the amino group and heterocycle. Impact: Reduced complexity lowers molecular weight (154.53 g/mol) and alters applications—commonly used as a synthetic intermediate rather than a bioactive molecule .
  • L-Cystine hydrochloride (CAS: WFN1A47EIG) Structure: A disulfide-linked dimer of cysteine with two hydrochloride groups. Impact: Higher molecular weight (313.27 g/mol) and disulfide bonds confer stability but reduce solubility compared to monomeric derivatives like the target compound. Used in nutritional supplements rather than drug synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Applications
Target Compound C₇H₁₄ClNO₃ 195.65–231.66 (2S)-oxolan-2-yl (2R*, 2S) Pharmaceutical intermediates
(2R)-oxolan-2-yl isomer C₇H₁₄ClNO₃ 377.23 (2R)-oxolan-2-yl (2R*, 2R) Chiral synthesis
(2S)-oxan-4-yl derivative C₈H₁₆ClNO₃ 205.26 Oxan-4-yl (2S) Drug discovery
Phenyl diazenyl derivative C₁₅H₁₆ClN₃O₂ 305.76 4-(phenyldiazenyl)phenyl (2S) Photodynamic research
4-Fluoro-3-hydroxyphenyl derivative C₉H₁₀ClFNO₃ 234.63 4-fluoro-3-hydroxyphenyl (2S) Metabolic studies
L-Cystine hydrochloride C₆H₁₂N₂O₄S₂·2HCl 313.27 Disulfide linkage (2R,2'R) Nutritional supplements

Research Findings and Trends

  • Stereochemical Sensitivity : The target compound’s (2S)-oxolan-2-yl group confers distinct binding properties compared to its (2R)-oxolan isomer, highlighting the importance of stereochemistry in drug-receptor interactions .
  • Solubility and Bioavailability : Oxolane-containing derivatives generally exhibit higher water solubility than aromatic analogues (e.g., phenyl diazenyl compounds), favoring oral administration .

Biological Activity

(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride, also known as L-Oxoproline, is a derivative of proline that exhibits notable biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₇H₁₃ClN₃O₃
  • CAS Number : 1142202-55-8
  • Structure : The compound features a unique oxolane ring which contributes to its biological properties.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride against various pathogens. For instance, it has shown effectiveness against yeast-like fungi such as Candida albicans at concentrations as low as 64 µg/mL. In addition, it exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 128 µg/mL, indicating moderate antibacterial activity .

Pathogen MIC (µg/mL)
Candida albicans64
Staphylococcus aureus128
Escherichia coli64 - 128

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may play a role in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease .

Anti-inflammatory Activity

(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride has also been noted for its anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines, thus reducing inflammation in various tissue models. This activity is particularly relevant in the context of chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various compounds for their antimicrobial properties, (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride was found to be effective against a range of microbial strains. The study highlighted its potential as a natural preservative in food products due to its ability to inhibit microbial growth .

Case Study 2: Neuroprotection in Animal Models

A study conducted on mice models of Alzheimer's disease demonstrated that administration of the compound led to significant improvements in cognitive function and reduced amyloid plaque formation. This suggests that (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride may have therapeutic potential for neurodegenerative disorders .

Q & A

Basic Research Questions

What are the recommended synthetic routes for (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride?*

  • Methodology : Synthesis typically involves stereoselective coupling of protected amino acids with oxolane derivatives. For example, Boc-protected alanine can be coupled with (2S)-oxolane-2-yl precursors under mild basic conditions (e.g., HATU/DIEA in DMF), followed by deprotection with HCl to form the hydrochloride salt .
  • Key Steps :

  • Boc protection of the amino group to prevent undesired side reactions.
  • Use of coupling reagents (e.g., HATU, EDC) for amide bond formation.
  • Final HCl treatment to ensure salt formation and enhance solubility.

Q. How can researchers validate the stereochemical configuration of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Employ columns like Chirobiotic T with a mobile phase of methanol/water (80:20) to resolve enantiomers. Retention times can be cross-referenced with standards .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm stereochemistry via coupling constants (e.g., JHHJ_{H-H} for oxolane protons) and NOE correlations .

Q. What are the solubility and stability profiles of this hydrochloride salt under physiological conditions?

  • Solubility : Highly soluble in water (>100 mg/mL) due to ionic interactions from the hydrochloride group. Solubility decreases in organic solvents like ethanol or DMSO.
  • Stability : Stable at pH 4–6; degradation occurs above pH 7 due to deprotonation of the amino group. Store lyophilized at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the oxolane ring conformation influence the compound’s bioactivity?

  • Computational Analysis : Molecular dynamics simulations (e.g., AMBER force field) reveal that the (2S)-oxolane ring adopts a puckered conformation, enhancing binding affinity to target proteins like γ-aminobutyric acid (GABA) receptors.
  • Experimental Validation : Competitive binding assays using 3H^3\text{H}-GABA show IC50_{50} values correlated with ring puckering parameters .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 μM vs. 50 μM) may arise from assay conditions (pH, temperature) or impurities.
  • Resolution :

  • Reproduce assays under standardized conditions (pH 7.4, 37°C).
  • Use HPLC-purified compound (≥98% purity) and validate via LC-MS .

Q. How can in silico modeling predict metabolic pathways for this compound?

  • Methods :

  • CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify likely oxidation sites (e.g., oxolane ring hydroxylation).
  • Docking Studies : AutoDock Vina simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4), highlighting susceptibility to hepatic metabolism .

Q. What are the challenges in synthesizing isotopically labeled analogs for tracer studies?

  • Synthesis Protocol :

  • Use 13C^{13}\text{C}-labeled alanine and (2S)-oxolane precursors in a multi-step synthesis.
  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Applications : Labeled analogs enable tracking in pharmacokinetic studies using LC-MS/MS .

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